N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide
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Overview
Description
N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the sulfonation of 3,4-dimethoxyaniline, followed by the introduction of an ethoxy group and subsequent acetamidation. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.
Properties
Molecular Formula |
C18H22N2O6S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl]acetamide |
InChI |
InChI=1S/C18H22N2O6S/c1-5-26-16-9-7-14(11-15(16)19-12(2)21)27(22,23)20-13-6-8-17(24-3)18(10-13)25-4/h6-11,20H,5H2,1-4H3,(H,19,21) |
InChI Key |
IPDWYVMHSPKWMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC)NC(=O)C |
Origin of Product |
United States |
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